molecular formula C15H16FNO2S B4422037 4-fluoro-N-(1-phenylpropyl)benzenesulfonamide

4-fluoro-N-(1-phenylpropyl)benzenesulfonamide

Cat. No.: B4422037
M. Wt: 293.4 g/mol
InChI Key: PEUDSSBNIWIUIP-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-phenylpropyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a fluorine atom attached to the benzene ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-phenylpropyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 1-phenylpropylamine.

    Reaction: The 4-fluorobenzenesulfonyl chloride is reacted with 1-phenylpropylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.

    Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding amine and sulfonic acid.

Scientific Research Applications

4-fluoro-N-(1-phenylpropyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antibacterial or antifungal agent due to its sulfonamide structure.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers use it to investigate the effects of fluorine substitution on biological activity.

    Material Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-phenylpropyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or van der Waals interactions. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates or cofactors.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-propylbenzenesulfonamide
  • 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide

Uniqueness

4-fluoro-N-(1-phenylpropyl)benzenesulfonamide is unique due to the presence of the 1-phenylpropyl group, which can influence its chemical reactivity and biological activity. The fluorine atom further enhances its properties by increasing its lipophilicity and metabolic stability compared to similar compounds without fluorine substitution.

Properties

IUPAC Name

4-fluoro-N-(1-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-2-15(12-6-4-3-5-7-12)17-20(18,19)14-10-8-13(16)9-11-14/h3-11,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUDSSBNIWIUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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